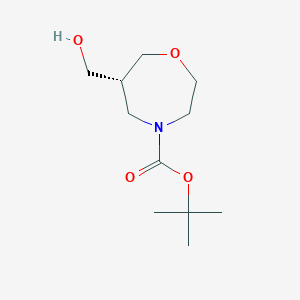![molecular formula C7H6N2OS B13340894 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . Another approach involves the use of nitroketene N,S-acetals in a five-component cascade reaction . These methods offer high yields and can be performed under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Green chemistry approaches, such as using catalyst-free reactions and green solvents, are also being explored to make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro derivatives to amino derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyridines .
Scientific Research Applications
2-Amino-5H-thiazolo[3,2-a]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases, G-protein coupled receptors, and phosphodiesterases . The compound’s ability to bind to these targets is attributed to its unique structure, which allows it to fit into the active sites of these enzymes and receptors, thereby modulating their activity.
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar fused ring system and exhibit comparable biological activities.
Thiazolo[4,5-b]pyridines: These derivatives also have a fused thiazole and pyridine ring but differ in the position of the nitrogen atom.
Uniqueness: 2-Amino-5H-thiazolo[3,2-a]pyridin-5-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to undergo various chemical modifications further enhances its versatility as a scaffold for drug development .
Properties
Molecular Formula |
C7H6N2OS |
|---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
2-amino-[1,3]thiazolo[3,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H6N2OS/c8-5-4-9-6(10)2-1-3-7(9)11-5/h1-4H,8H2 |
InChI Key |
VTODUMLBVLJAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C=C(SC2=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


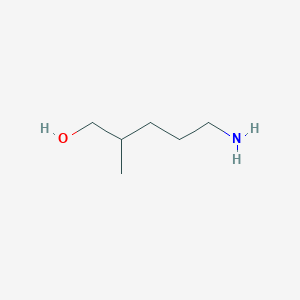
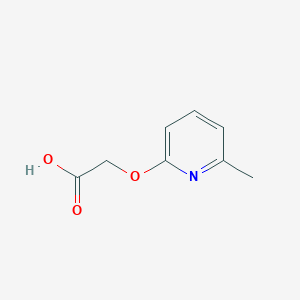
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)

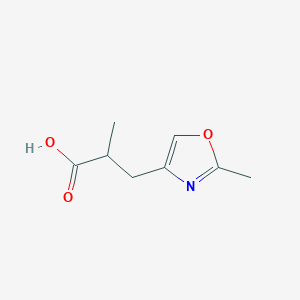
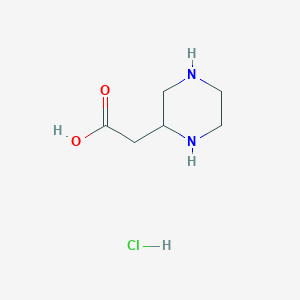

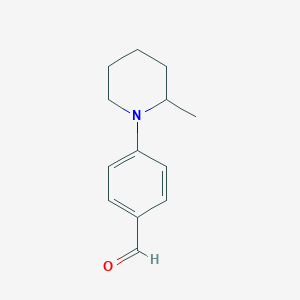
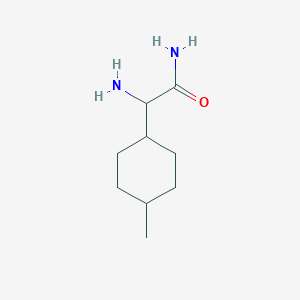
![2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol](/img/structure/B13340859.png)

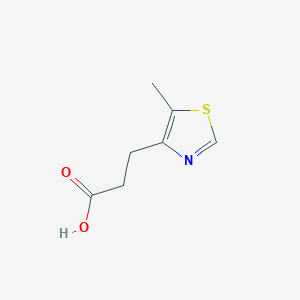
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)
